
(3-(Pentyloxy)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Pentyloxy)phenyl)methanol is an organic compound with the molecular formula C12H18O2 It is characterized by a phenyl ring substituted with a pentyloxy group and a methanol group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Pentyloxy)phenyl)methanol typically involves the reaction of 3-hydroxybenzaldehyde with pentyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution to form the pentyloxy derivative, which is then reduced to the corresponding methanol derivative using a reducing agent like sodium borohydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, lithium aluminum hydride can reduce it to the corresponding alkane.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common reactions that can be performed on this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide for halogenation.
Major Products:
Oxidation: (3-(Pentyloxy)phenyl)aldehyde, (3-(Pentyloxy)benzoic acid).
Reduction: (3-(Pentyloxy)phenyl)alkane.
Substitution: Various halogenated, nitrated, or sulfonated derivatives.
科学研究应用
(3-(Pentyloxy)phenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways. Its derivatives may serve as probes or inhibitors in biochemical assays.
Industry: It can be used in the production of specialty chemicals, including fragrances and flavorings, due to its aromatic properties.
作用机制
The mechanism of action of (3-(Pentyloxy)phenyl)methanol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The pentyloxy group can influence the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets. The phenyl ring can participate in π-π interactions, further influencing its binding affinity and specificity.
相似化合物的比较
- (3-Methoxyphenyl)methanol
- (3-Ethoxyphenyl)methanol
- (3-Butoxyphenyl)methanol
Comparison: (3-(Pentyloxy)phenyl)methanol is unique due to its longer alkyl chain compared to its methoxy, ethoxy, and butoxy analogs. This longer chain can influence its physical properties, such as solubility and boiling point, as well as its reactivity and interactions with biological targets. The pentyloxy group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications that require specific solubility characteristics.
属性
IUPAC Name |
(3-pentoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-2-3-4-8-14-12-7-5-6-11(9-12)10-13/h5-7,9,13H,2-4,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSZDEBEZDGANB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
amine](/img/structure/B7808869.png)
![Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate](/img/structure/B7808883.png)
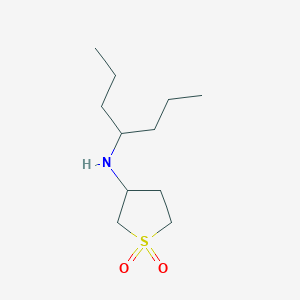

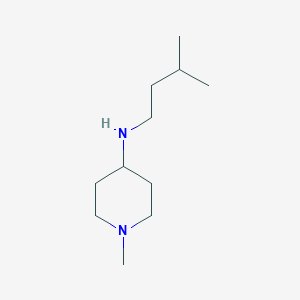
![N-[2-(2-Pyridyl)ethyl]cyclohexaneamine](/img/structure/B7808910.png)
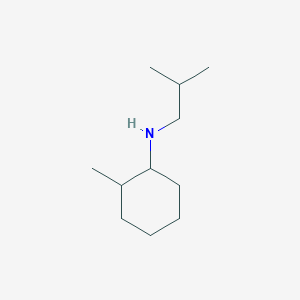
![1-[4-(Methylthio)phenyl]ethanol](/img/structure/B7808933.png)

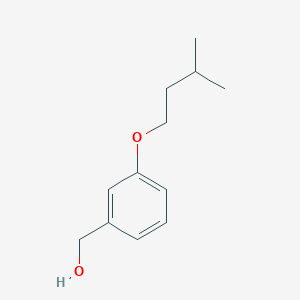

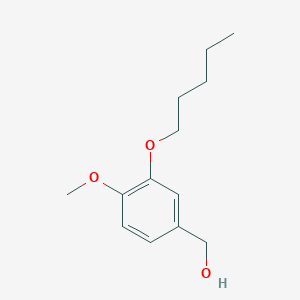
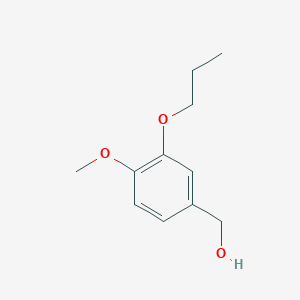
![N-[(2-chloro-4-fluorophenyl)methyl]cyclohexanamine](/img/structure/B7808964.png)
